molecular formula C31H30N2O5 B15110435 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid

Cat. No.: B15110435
M. Wt: 510.6 g/mol
InChI Key: ZWCCIAFPQROLIE-UHFFFAOYSA-N
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Description

4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid is a polycyclic organic compound featuring a dibenzo[b,e][1,4]diazepine core substituted with a 4-methoxyphenyl group at position 11, a 4-methylphenyl group at position 3, and a 4-oxobutanoic acid moiety at position 10. The 1-hydroxy group further modifies its electronic and steric properties. Its structural complexity necessitates advanced synthetic methodologies, often involving nucleophilic substitutions and purification via techniques like preparative HPLC .

Properties

Molecular Formula

C31H30N2O5

Molecular Weight

510.6 g/mol

IUPAC Name

4-[6-(4-methoxyphenyl)-9-(4-methylphenyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-5-yl]-4-oxobutanoic acid

InChI

InChI=1S/C31H30N2O5/c1-19-7-9-20(10-8-19)22-17-25-30(27(34)18-22)31(21-11-13-23(38-2)14-12-21)33(28(35)15-16-29(36)37)26-6-4-3-5-24(26)32-25/h3-14,22,31-32H,15-18H2,1-2H3,(H,36,37)

InChI Key

ZWCCIAFPQROLIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)CCC(=O)O)C5=CC=C(C=C5)OC)C(=O)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid typically involves multi-step organic reactions. The process begins with the formation of the dibenzo[b,e][1,4]diazepine core, followed by the introduction of the hydroxy, methoxy, and methyl groups through various substitution reactions. The final step involves the addition of the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Aromatic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-hydroxy-11-(4-methoxyphenyl)-3-(4-methylphenyl)-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering specific cellular pathways. This can result in various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

10-Acetyl-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (CAS: 403797-03-5)

  • Key Differences: Replaces the 4-methoxyphenyl and 4-methylphenyl groups with a 2,4-dichlorophenyl substituent. The acetyl group at position 10 contrasts with the 4-oxobutanoic acid in the target compound.
  • The acetyl group is less polar than the oxobutanoic acid, affecting binding interactions in biological systems .

3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

  • Key Differences: Features a 2-chlorophenyl group at position 3 and a 3-hydroxypropanoyl chain at position 10. The 4-methylphenyl group at position 11 is retained.
  • The hydroxypropanoyl group may enhance hydrogen-bonding capacity compared to the oxobutanoic acid, influencing solubility and target affinity .

10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-...diazepin-1-one (CAS: 353477-62-0)

  • Key Differences : Substitutes the 4-methoxyphenyl group with a 3,4-dimethoxyphenyl moiety and introduces a bromobenzoyl group at position 10. The dimethyl groups at position 3 add steric bulk.
  • The bromine atom may facilitate halogen bonding in biological targets .

Functional Group Comparisons

  • Oxobutanoic Acid vs. Acetyl/Propanoyl Groups: The 4-oxobutanoic acid moiety in the target compound confers higher polarity and acidity (pKa ~4-5), promoting water solubility and ionic interactions. In contrast, acetyl or propanoyl groups (e.g., in CAS 403797-03-5 and CAS 355000-97-4) are less acidic and more lipophilic, favoring passive diffusion .
  • Aryl Substituents :
    • Methoxy (electron-donating) and methyl (steric) groups in the target compound vs. chloro/bromo (electron-withdrawing) groups in analogues influence electronic distribution and steric accessibility, impacting both synthetic routes and bioactivity .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₃₃H₃₀N₂O₅* ~558.6 4-Methoxyphenyl, 4-methylphenyl, 4-oxobutanoic acid High polarity due to carboxylic acid group
10-Acetyl-11-(2,4-dichlorophenyl)-...diazepin-1-one C₂₃H₁₈Cl₂N₂O₂ 437.3 2,4-Dichlorophenyl, acetyl Enhanced lipophilicity
3-(2-Chlorophenyl)-10-(3-hydroxypropanoyl)-11-(4-methylphenyl)-...diazepin-1-one C₂₈H₂₆ClN₂O₃ 497.0 2-Chlorophenyl, 3-hydroxypropanoyl, 4-methylphenyl Moderate solubility
10-(4-Bromobenzoyl)-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-...diazepin-1-one C₃₀H₂₉BrN₂O₄ 561.5 4-Bromobenzoyl, 3,4-dimethoxyphenyl, dimethyl Halogen bonding potential

*Note: Molecular formula and weight for the target compound are estimated based on structural analogs.

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